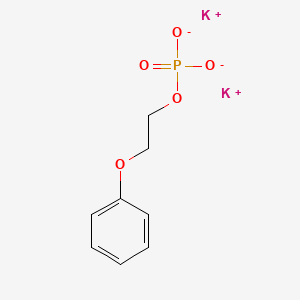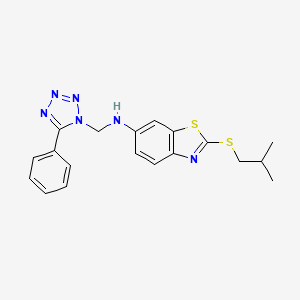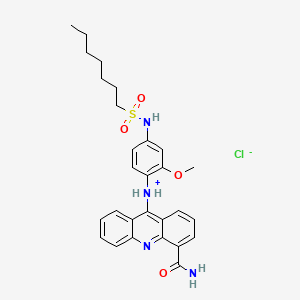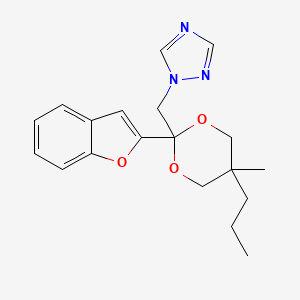
C.I. Acid Yellow 218
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C.I. Acid Yellow 218 is a synthetic dye with the molecular formula C29H35Cl2N5Na2O9S2 and a molecular weight of 778.62 g/mol . It is commonly used in various industries for its vibrant yellow color and is known for its stability and solubility in water.
Métodos De Preparación
The synthesis of C.I. Acid Yellow 218 involves several steps, including diazotization and coupling reactions. The starting materials typically include aromatic amines and sulfonic acids. The reaction conditions often require acidic environments and controlled temperatures to ensure the proper formation of the dye . Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and consistent quality.
Análisis De Reacciones Químicas
C.I. Acid Yellow 218 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can break down the azo bonds in the dye, leading to the formation of aromatic amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
C.I. Acid Yellow 218 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer dye in chromatography and other analytical techniques.
Biology: Employed in staining biological tissues and cells for microscopic analysis.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Widely used in textile dyeing, paper coloring, and as a colorant in various consumer products.
Mecanismo De Acción
The mechanism of action of C.I. Acid Yellow 218 involves its interaction with various molecular targets, including proteins and nucleic acids. The dye can bind to these molecules through electrostatic interactions, hydrogen bonding, and hydrophobic interactions. These interactions can lead to changes in the structure and function of the target molecules, which can be exploited for various applications, such as staining and diagnostic assays .
Comparación Con Compuestos Similares
C.I. Acid Yellow 218 can be compared with other similar compounds, such as:
- C.I. Acid Yellow 17
- C.I. Acid Yellow 23
- C.I. Acid Yellow 36
These compounds share similar structures and properties but differ in their specific applications and performance characteristics. For example, C.I. Acid Yellow 218 is known for its high stability and solubility, making it suitable for a wide range of applications .
Propiedades
Número CAS |
61814-57-1 |
|---|---|
Fórmula molecular |
C29H35Cl2N5Na2O9S2 |
Peso molecular |
778.6 g/mol |
Nombre IUPAC |
disodium;2,5-dichloro-4-[4-[[5-(dodecoxycarbonylamino)-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C29H37Cl2N5O9S2.2Na/c1-3-4-5-6-7-8-9-10-11-12-15-45-29(38)32-20-13-14-25(46(39,40)41)23(16-20)33-34-27-19(2)35-36(28(27)37)24-17-22(31)26(18-21(24)30)47(42,43)44;;/h13-14,16-18,27H,3-12,15H2,1-2H3,(H,32,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
Clave InChI |
HKAOXGYNZYWYAQ-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCOC(=O)NC1=CC(=C(C=C1)S(=O)(=O)[O-])N=NC2C(=NN(C2=O)C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl)C.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-4-piperidinyl)-(9ci)](/img/structure/B13771931.png)





